molecular formula C9H21O3P B1588583 Tris(hydroxypropyl)phosphine CAS No. 4706-17-6

Tris(hydroxypropyl)phosphine

Cat. No. B1588583
CAS RN: 4706-17-6
M. Wt: 208.23 g/mol
InChI Key: YICAEXQYKBMDNH-UHFFFAOYSA-N
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Description

Tris(hydroxypropyl)phosphine (THP) is an organophosphorus compound widely used in the field of organic chemistry. It is a versatile reagent that is used in a variety of chemical reactions, including those involving the synthesis of organic compounds and the preparation of metal complexes. THP is also widely used in scientific research applications, such as the study of biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

  • Reduction of Dehydroascorbic Acid to Ascorbic Acid

    • Application Summary : Tris(hydroxypropyl)phosphine is used as a reducing agent in the reduction of dehydroascorbic acid to ascorbic acid .
    • Results or Outcomes : The outcome of this application is the conversion of dehydroascorbic acid to ascorbic acid .
  • Cleavage of Disulfide Bonds in Small Molecules

    • Application Summary : Tris(hydroxypropyl)phosphine is used for the reductive cleavage of disulfide bonds in small molecules .
    • Methods of Application : The method typically involves the addition of Tris(hydroxypropyl)phosphine to a solution containing the small molecule with the disulfide bond, followed by a reaction period under controlled conditions .
    • Results or Outcomes : The outcome of this application is the cleavage of disulfide bonds in small molecules .
  • Conversion of Polysulfides

    • Application Summary : Tris(hydroxypropyl)phosphine can be used as a catalyst in the conversion of polysulfides .
    • Results or Outcomes : The outcome of this application is the conversion of polysulfides .
  • Synthesis of Dendritic Macromolecules

    • Application Summary : Tris(hydroxypropyl)phosphine can be used as a ligand in the synthesis of dendritic macromolecules .
    • Methods of Application : The exact method of application is not specified, but it typically involves using Tris(hydroxypropyl)phosphine as a ligand in the polymerization process to create dendritic macromolecules .
    • Results or Outcomes : The outcome of this application is the creation of dendritic macromolecules, which are used as catalysts in heterogenizing homogeneous reactions .
  • Synthesis of Disulfide Cyclopeptides

    • Application Summary : Tris(hydroxypropyl)phosphine can be used as a reducing agent for the synthesis of disulfide cyclopeptides via one-pot peptide ligation-oxidative cyclization .
    • Methods of Application : The method typically involves the addition of Tris(hydroxypropyl)phosphine to a solution containing the peptide precursors, followed by a reaction period under controlled conditions .
    • Results or Outcomes : The outcome of this application is the synthesis of disulfide cyclopeptides .
  • Reductive Cleavage of Small-Molecule Disulfides

    • Application Summary : Tris(hydroxypropyl)phosphine is demonstrated to be a versatile, water-soluble and air-stable reducing agent, allowing for the rapid, irreversible reductive cleavage of disulfide bonds in both aqueous and buffered aqueous-organic media .
    • Methods of Application : The exact method of application is not specified, but it typically involves using Tris(hydroxypropyl)phosphine as a reducing agent in the presence of small-molecule disulfides .
    • Results or Outcomes : The outcome of this application is the rapid reduction of a wide range of differentially functionalized small-molecule disulfides .
  • Synthesis of Disulfide Cyclopeptides via One-Pot Peptide Ligation-Oxidative Cyclization

    • Application Summary : Tris(hydroxypropyl)phosphine can be used as a reducing agent for the synthesis of disulfide cyclopeptides via one-pot peptide ligation-oxidative cyclization .
    • Methods of Application : The method typically involves the addition of Tris(hydroxypropyl)phosphine to a solution containing the peptide precursors, followed by a reaction period under controlled conditions .
    • Results or Outcomes : The outcome of this application is the synthesis of disulfide cyclopeptides .

properties

IUPAC Name

3-[bis(3-hydroxypropyl)phosphanyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICAEXQYKBMDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CP(CCCO)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451537
Record name Tris(hydroxypropyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(hydroxypropyl)phosphine

CAS RN

4706-17-6
Record name Tris(hydroxypropyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4706-17-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
384
Citations
B Yang, D Guo, P Lin, L Zhou, J Li… - Angewandte Chemie …, 2022 - Wiley Online Library
We have successfully constructed a new type of intercalation membrane material by covalently grafting organic tris(hydroxypropyl)phosphine (THPP) molecules onto hydroxylated multi‐…
Number of citations: 46 onlinelibrary.wiley.com
XZ Shao, LS Wang, GQ Yan, GM Yu - Journal of Chemical & …, 2013 - ACS Publications
The solubility of tris(3-hydroxypropyl)phosphine oxide (THPPO) in selected solvents was measured by a static analytic method over the temperature range from (293 to 328) K in …
Number of citations: 11 pubs.acs.org
AC Durrell, HB Gray, N Hazari, CD Incarvito… - Crystal growth & …, 2010 - ACS Publications
The achiral C 3v organic phosphine tris(hydroxypropyl)phosphine oxide (1) crystallizes in the unusual chiral hexagonal space group P6 3 . The structure is highly ordered because each …
Number of citations: 13 pubs.acs.org
J McNulty, V Krishnamoorthy, D Amoroso… - Bioorganic & Medicinal …, 2015 - Elsevier
Tris(3-hydroxypropyl)phosphine (THPP) is demonstrated to be a versatile, water-soluble and air-stable reducing agent, allowing for the rapid, irreversible reductive cleavage of disulfide …
Number of citations: 23 www.sciencedirect.com
C Santini, M Pellei, G Papini, B Morresi… - Journal of Inorganic …, 2011 - Elsevier
Hydrophilic, monocationic [M(L) 4 ]PF 6 complexes (M=Cu or Ag; L: thp=tris(hydroxymethyl)phosphine, L: PTA=1,3,5-triaza-7-phosphaadamantane, L: thpp=tris(hydroxypropyl)…
Number of citations: 126 www.sciencedirect.com
A Mazurek, M Włodarczyk-Stasiak - Molecules, 2021 - mdpi.com
… of the reduction properties of tris-hydroxypropyl-phosphine with concentrations of 20 and 50 … Tris-hydroxypropyl-phosphine with a concentration of 50 mM reduces DHAA quantitatively …
Number of citations: 8 www.mdpi.com
A Trasatti, G GIOIA LOBBIA… - Book of Abstract-1st …, 2011 - pubblicazioni.unicam.it
The wide success of cisplatin, in the clinical treatment of various types of neoplasias, has placed coordination chemistry of metal-based drugs in the front line in the fight against cancer. …
Number of citations: 0 pubblicazioni.unicam.it
Y Zhang, K Sun, S Roje - Analytical biochemistry, 2008 - Elsevier
An HPLC-based fluorometric assay for serine hydroxymethyltransferase - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View …
Number of citations: 11 www.sciencedirect.com
Z Švagera, D Hanzlíková, P Šimek, P Hušek - Analytical and bioanalytical …, 2012 - Springer
Four disulfide-reducing agents, dithiothreitol (DTT), 2,3-dimercaptopropanesulfonate (DMPS), and the newly tested 2-mercaptoethanesulfonate (MESNA) and Tris(hydroxypropyl)…
Number of citations: 37 link.springer.com
J Spengler, JB Blanco-Canosa, L Forni… - Organic letters, 2018 - ACS Publications
Native chemical ligation (NCL) employing the N-methylbenzimidazolinone (MeNbz) linker readily provided the linear precursor of a 16-mer peptide that is difficult to obtain by stepwise …
Number of citations: 8 pubs.acs.org

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